molecular formula C13H4Cl3NO3 B14000972 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one CAS No. 37558-73-9

2,4,7-Trichloro-5-nitro-9h-fluoren-9-one

Cat. No.: B14000972
CAS No.: 37558-73-9
M. Wt: 328.5 g/mol
InChI Key: AIFFNANTYOJLJK-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-5-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5Cl3NO3 It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and one nitro group attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one typically involves the chlorination and nitration of fluorenone. One common method involves the following steps:

    Chlorination: Fluorenone is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to introduce chlorine atoms at the 2, 4, and 7 positions of the fluorenone ring.

    Nitration: The chlorinated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group at the 5 position of the fluorenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-5-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, treatment with potassium permanganate can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate

Major Products Formed

    Reduction: 2,4,7-Trichloro-5-amino-9h-fluoren-9-one

    Substitution: Various substituted fluorenone derivatives

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

2,4,7-Trichloro-5-nitro-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7-Trichloro-9h-fluoren-9-one
  • 2,4,7-Trinitro-9h-fluoren-9-one
  • 2,7-Dichloro-9h-fluoren-9-one

Uniqueness

2,4,7-Trichloro-5-nitro-9h-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

37558-73-9

Molecular Formula

C13H4Cl3NO3

Molecular Weight

328.5 g/mol

IUPAC Name

2,4,7-trichloro-5-nitrofluoren-9-one

InChI

InChI=1S/C13H4Cl3NO3/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17(19)20/h1-4H

InChI Key

AIFFNANTYOJLJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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